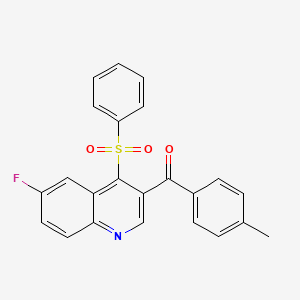
4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
Target of Action
The primary target of 4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline is the Enoyl acyl carrier protein reductase (InhA) . This protein plays a crucial role in the fatty acid synthesis pathway in bacteria, particularly in Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, InhA, by establishing hydrogen bonds with ASN1640 and ASP1644 . This interaction inhibits the activity of InhA, thereby disrupting the fatty acid synthesis pathway .
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis pathway, which is essential for the survival and virulence of Mycobacterium tuberculosis . The disruption of this pathway leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Result of Action
The result of the compound’s action is the significant anti-tubercular activity against Mycobacterium tuberculosis . Six derivatives of the compound displayed very significant activity at 1.6 µg/mL concentration and were found to be more active than the standard drug, pyrazinamide .
Safety and Hazards
The safety and hazards of “4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline” would depend on its specific properties. For example, benzenesulfonyl chloride, a related compound, is known to be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride to form an intermediate, which is then subjected to sulfonylation using benzenesulfonyl chloride. The final step involves cyclization to form the quinoline ring. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of methoxy-substituted quinoline derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
5-Oxo-hexahydroquinoline: Exhibits diverse biological activities including anticancer and anti-inflammatory effects
Uniqueness
4-(Benzenesulfonyl)-6-fluoro-3-(4-methylbenzoyl)quinoline stands out due to its unique combination of a benzenesulfonyl group, a fluorine atom, and a methylbenzoyl group, which contribute to its distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)-6-fluoroquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3S/c1-15-7-9-16(10-8-15)22(26)20-14-25-21-12-11-17(24)13-19(21)23(20)29(27,28)18-5-3-2-4-6-18/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGVBDJNHRFVSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2374981.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)
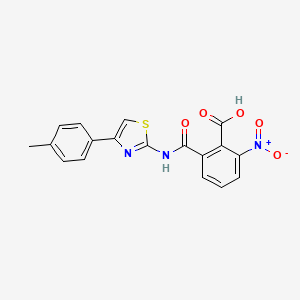
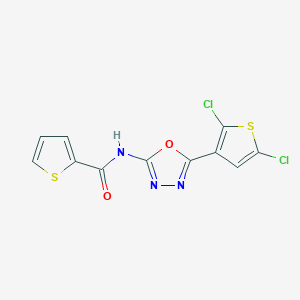
![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene](/img/new.no-structure.jpg)
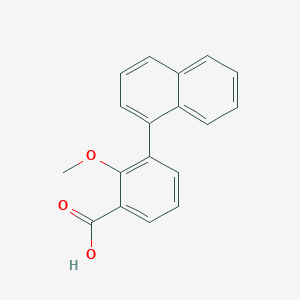
![3-(Triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2374993.png)
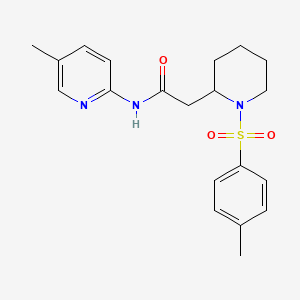
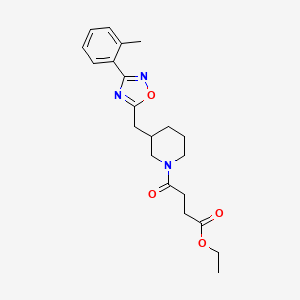
![N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2375000.png)
![N-(4-fluorophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2375001.png)

